

An In-depth Technical Guide to 1-(3-Methoxyphenyl)cyclopropanecarbonyl Chloride

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Compound of Interest

Compound Name:	1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride
CAS No.:	63201-08-1
Cat. No.:	B1405156

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride is a valuable synthetic intermediate, particularly in the fields of medicinal chemistry and drug discovery. Its unique structural combination of a reactive acyl chloride, a rigid cyclopropane ring, and an electron-donating methoxy-substituted phenyl group makes it a versatile building block for the synthesis of complex molecular architectures. The cyclopropane moiety can impart desirable pharmacokinetic properties to drug candidates, such as increased metabolic stability and enhanced potency, by introducing conformational rigidity. The methoxyphenyl group offers sites for further functionalization and can influence the electronic properties of the molecule, potentially impacting receptor binding and other biological interactions. This guide provides a comprehensive overview of the chemical identifiers, synthesis, structural characterization, reactivity, and applications of this important compound.

Chemical Identifiers and Properties

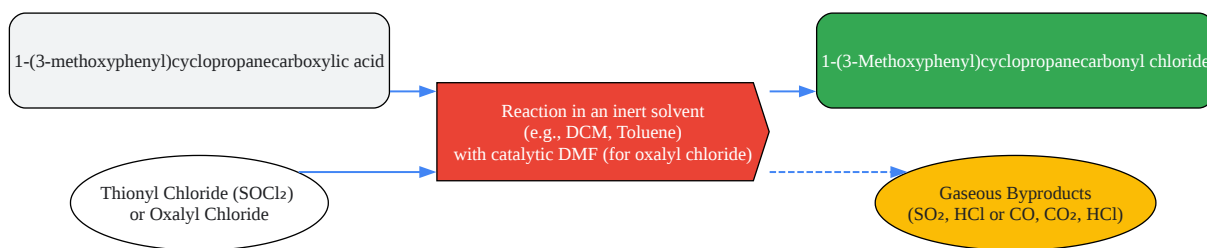
A clear identification of a chemical compound is crucial for its use in research and development. The following table summarizes the key identifiers for **1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride**.

Identifier	Value
CAS Number	63201-08-1[1][2]
Molecular Formula	C ₁₁ H ₁₁ ClO ₂ [1][2]
Molecular Weight	210.66 g/mol [1][2]
SMILES	COc1cc(ccc1)C2(C(=O)Cl)CC2[1][2]
Appearance	Likely a clear colorless to slightly yellow liquid
Purity	Typically available at 95% purity[1][2]

Synthesis of 1-(3-Methoxyphenyl)cyclopropanecarbonyl Chloride

The most common and direct method for the synthesis of **1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride** is the conversion of its corresponding carboxylic acid, 1-(3-methoxyphenyl)cyclopropanecarboxylic acid, using a suitable chlorinating agent. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the most frequently employed reagents for this transformation due to their high reactivity and the formation of gaseous byproducts that are easily removed from the reaction mixture.

Reaction Workflow



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Caption: General workflow for the synthesis of **1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride**.

Detailed Experimental Protocol (General Procedure)

Objective: To synthesize **1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride** from 1-(3-methoxyphenyl)cyclopropanecarboxylic acid.

Materials:

- 1-(3-methoxyphenyl)cyclopropanecarboxylic acid
- Thionyl chloride (SOCl₂) or Oxalyl chloride
- Anhydrous dichloromethane (DCM) or Toluene
- N,N-Dimethylformamide (DMF, catalytic amount if using oxalyl chloride)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer
- Inert atmosphere (Nitrogen or Argon)

- Rotary evaporator

Procedure using Thionyl Chloride:

- Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas outlet leading to a trap (e.g., a bubbler with aqueous NaOH), place 1-(3-methoxyphenyl)cyclopropanecarboxylic acid (1.0 eq).
- Reagent Addition: Add excess thionyl chloride (SOCl₂) (approximately 2.0-3.0 eq). An inert solvent like dichloromethane (DCM) or toluene can be used, or thionyl chloride can serve as the solvent.
- Reaction: Stir the mixture at room temperature for 30 minutes, then gently heat to reflux (typically around 70-80 °C). The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction is generally complete within 1-3 hours.
- Work-up: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride and any solvent by distillation or under reduced pressure using a rotary evaporator. The crude product is often used directly in the next step without further purification. If high purity is required, distillation under reduced pressure can be performed.

Procedure using Oxalyl Chloride:

- Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 1-(3-methoxyphenyl)cyclopropanecarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).
- Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) to the solution.
- Reagent Addition: Cool the mixture to 0 °C using an ice bath. Slowly add oxalyl chloride (approximately 1.5 eq) dropwise via a syringe. Vigorous gas evolution will be observed.
- Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

- Work-up: The solvent and volatile byproducts are removed under reduced pressure to yield the crude product.

Structural Characterization

The structure of **1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride** can be confirmed using various spectroscopic techniques. While specific spectra for this exact compound are not readily available in public databases, the expected spectral features can be predicted based on the analysis of its constituent parts: the cyclopropanecarbonyl chloride moiety and the 3-methoxyphenyl group.

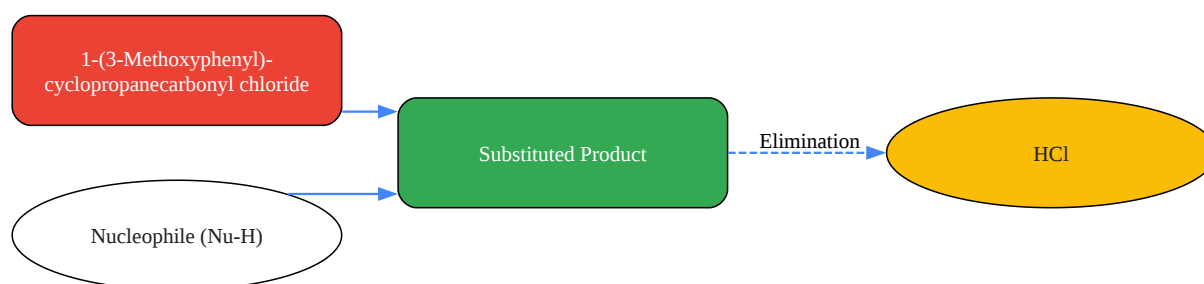
Spectroscopic Technique	Expected Features
¹ H NMR	<ul style="list-style-type: none">- Aromatic protons of the 3-methoxyphenyl group would appear in the range of δ 6.8-7.4 ppm. The substitution pattern will lead to a complex splitting pattern.- The methoxy group (-OCH₃) protons would appear as a singlet around δ 3.8 ppm.- The cyclopropane protons would appear as multiplets in the upfield region, typically between δ 1.0-2.0 ppm.
¹³ C NMR	<ul style="list-style-type: none">- The carbonyl carbon (C=O) of the acyl chloride would be observed in the downfield region, around δ 170-175 ppm.- Aromatic carbons would appear in the range of δ 110-160 ppm. The carbon attached to the methoxy group would be significantly deshielded.- The methoxy carbon would be found around δ 55 ppm.- The carbons of the cyclopropane ring would appear in the upfield region, typically between δ 15-35 ppm.
IR Spectroscopy	<ul style="list-style-type: none">- A strong C=O stretching vibration for the acyl chloride is expected in the region of 1780-1815 cm⁻¹. This is at a higher wavenumber than for a typical ketone or carboxylic acid due to the electron-withdrawing effect of the chlorine atom.- C-O stretching of the methoxy group would be observed around 1040-1250 cm⁻¹.- Aromatic C-H and C=C stretching vibrations would be present in their characteristic regions.
Mass Spectrometry	<ul style="list-style-type: none">- The molecular ion peak [M]⁺ would be observed at m/z 210, with a characteristic [M+2]⁺ peak at m/z 212 with an intensity of about one-third of the [M]⁺ peak, which is indicative of the presence of a chlorine atom.- Common fragmentation patterns would include

the loss of Cl (m/z 175) and the loss of the carbonyl group (m/z 182).

Reactivity and Synthetic Applications

As an acyl chloride, **1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride** is a highly reactive electrophile. The carbonyl carbon is susceptible to nucleophilic attack, leading to a nucleophilic acyl substitution reaction where the chloride ion is displaced. This high reactivity makes it a valuable precursor for the synthesis of a variety of other functional groups.

General Reactivity Pathway



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Caption: General reactivity of **1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride** with nucleophiles.

Common nucleophiles that react readily with **1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride** include:

- Alcohols: to form esters.
- Amines: to form amides. This is a particularly important reaction in medicinal chemistry for linking different molecular fragments.

- Water: to hydrolyze back to the carboxylic acid. This highlights the need for anhydrous conditions during its synthesis and handling.
- Carboxylates: to form acid anhydrides.

Applications in Drug Development

The cyclopropane ring is a desirable motif in medicinal chemistry due to its unique conformational and electronic properties. It can act as a bioisostere for a double bond or a gem-dimethyl group, and its rigid structure can help to lock a molecule into a bioactive conformation, leading to improved binding affinity for a biological target. The 1-(3-methoxyphenyl)cyclopropane moiety, in particular, has been incorporated into various scaffolds in the pursuit of new therapeutic agents.

While specific blockbuster drugs containing the **1-(3-methoxyphenyl)cyclopropanecarbonyl chloride** fragment are not publicly disclosed, this building block is of significant interest in the synthesis of novel compounds for various therapeutic areas. Its utility is often found in the early stages of drug discovery, where chemists explore a wide range of chemical space to identify lead compounds. For instance, it can be used to synthesize libraries of amides by reacting it with a diverse set of amines. These libraries can then be screened for biological activity against various targets.

Safety and Handling

1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride is a reactive and corrosive compound that should be handled with appropriate safety precautions in a well-ventilated fume hood. It is moisture-sensitive and will react with water to produce hydrochloric acid.

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
- Handling: Avoid inhalation of vapors and contact with skin and eyes. Keep away from water and moisture.
- Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

Conclusion

1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride is a key synthetic intermediate with significant potential in organic synthesis, particularly in the design and development of new pharmaceutical agents. Its well-defined structure and high reactivity allow for the efficient introduction of the 1-(3-methoxyphenyl)cyclopropyl moiety into a wide range of molecules. A thorough understanding of its chemical properties, synthesis, and handling is essential for its effective and safe utilization in the laboratory.

References

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